RNase T1 Inhibition Potency: 2′-GMP Exhibits the Highest Inhibitory Potency Among Guanosine Monophosphate Isomers
In computer-modeling studies of binding to ribonuclease T1, the inhibitory potency of the three guanosine monophosphate isomers was ranked as 2′-GMP > 3′-GMP > 5′-GMP [1]. This rank order is consistent with experimental inhibition kinetics, where 2′-GMP and 3′-GMP demonstrate association constants (Kₐ) of 3.1 × 10⁶ M⁻¹ to 4.3 × 10⁶ M⁻¹, reflecting binding approximately one order of magnitude tighter than previously anticipated for this enzyme class [2].
| Evidence Dimension | Inhibitory potency rank order (RNase T1) |
|---|---|
| Target Compound Data | Ranked 1st (highest inhibition) |
| Comparator Or Baseline | 3′-GMP (2nd); 5′-GMP (3rd, lowest inhibition) |
| Quantified Difference | Rank order: 2′-GMP > 3′-GMP > 5′-GMP (qualitative ranking supported by modeling and kinetics) |
| Conditions | Molecular modeling (energy minimization) and in vitro fluorimetric titration at pH 5.5, 25°C |
Why This Matters
Procurement of 2′-GMP rather than 3′-GMP or 5′-GMP is essential for achieving the highest possible inhibitory potency in RNase T1-based assays.
- [1] Balaji, P. V., Saenger, W., & Rao, V. S. R. (1991). Modes of binding of guanosine monophosphates to RNase T1: a computer modeling study. Current Science, 60(6), 363–373. View Source
- [2] Georgalis, Y., Zouni, A., Zielenkiewicz, P., Holzwarth, J. F., Clarke, R., Hahn, U., & Saenger, W. (1992). Modes of mononucleotide binding to ribonuclease T1. Journal of Biological Chemistry, 267(15), 10323–10330. View Source
